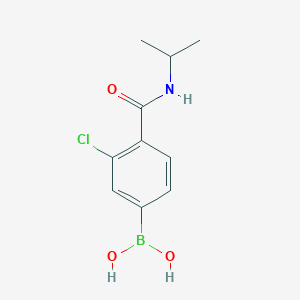
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid
Descripción general
Descripción
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H13BClNO3 and its molecular weight is 241.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Nanotechnology and Sensor Development
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid and its related phenylboronic acids (PBA) derivatives play a crucial role in nanotechnology and sensor development. For instance, these compounds are utilized in the modification of single-walled carbon nanotubes (SWNTs) to enhance their fluorescence in response to saccharide binding. This application is particularly significant in the development of non-enzymatic glucose sensors, which are essential for diabetes management and research. The unique property of PBAs to bind to saccharides allows for the selective detection of glucose over other saccharides, demonstrating the potential of these compounds in biosensing technologies (Mu et al., 2012).
Drug Delivery Systems
In drug delivery research, phenylboronic acid derivatives, including this compound, are explored for their potential in creating targeted drug delivery systems. For example, nanoparticles decorated with phenylboronic acid have shown enhanced tumor targeting and penetration capabilities. This is due to the phenylboronic acid's ability to bind to sialic acids and other carbohydrates present on the surface of cancer cells, facilitating the targeted delivery of chemotherapeutic agents and improving their therapeutic efficacy while minimizing side effects (Wang et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the functional properties of phenylboronic acids, including this compound, are exploited to create responsive polymeric materials. These materials exhibit unique swelling behaviors in response to changes in their environment, such as pH or the presence of specific biomolecules. This responsiveness is leveraged in the development of smart hydrogels that can find applications in various fields, including biomedical engineering, where they could be used for controlled drug release or as components of biosensors (Kim et al., 2013).
Biosensors and Diagnostic Tools
The ability of phenylboronic acids to form reversible complexes with saccharides is utilized in the development of biosensors and diagnostic tools. This property allows for the creation of glucose-sensitive films and microgels that change their physical properties in response to glucose levels. Such materials are promising for the development of non-invasive glucose monitoring devices, offering an alternative to traditional blood glucose testing methods for people with diabetes (Zhang et al., 2006).
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process . In this reaction, the organoboron compound acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound transfers an organic group from boron to palladium .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to this compound, is known to be dependent on the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by the pH of the environment in which it is used.
Análisis Bioquímico
Biochemical Properties
3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential for the compound’s ability to inhibit certain enzymes, such as serine proteases, by forming a stable complex with the enzyme’s active site. Additionally, this compound can interact with glycan chains of antibodies, making it a useful tool for studying protein-glycan interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to changes in gene expression and cellular metabolism. For example, the compound’s interaction with serine proteases can result in the modulation of signaling pathways that rely on these enzymes. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine residues in enzymes. This interaction leads to the inhibition of enzyme activity by blocking the active site and preventing substrate binding. Additionally, the compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins. These effects are mediated through the compound’s interactions with specific biomolecules at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target enzymes and proteins .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as organ damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. The compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, its inhibition of serine proteases can affect protein degradation pathways, while its interaction with glycan chains can influence glycosylation processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. For example, the compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can influence glycosylation processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection.", "Starting Materials": [ "4-chlorophenylboronic acid", "N-isopropylcarbamoyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diisopropylethylamine", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the phenol group in 4-chlorophenylboronic acid with diisopropylethylamine and N-isopropylcarbamoyl chloride to form N-isopropylcarbamoyl-4-chlorophenylboronic acid.", "Step 2: Treatment of N-isopropylcarbamoyl-4-chlorophenylboronic acid with sodium hydroxide and 3-chloro-4-nitrobenzene in tetrahydrofuran to form 3-chloro-4-(N-isopropylcarbamoyl)phenylboronic acid.", "Step 3: Reduction of the nitro group in 3-chloro-4-(N-isopropylcarbamoyl)phenylboronic acid with hydrogen gas and palladium on carbon catalyst in methanol and water to form 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid." ] } | |
Número CAS |
850589-41-2 |
Fórmula molecular |
C10H13BClNO3 |
Peso molecular |
241.48 g/mol |
Nombre IUPAC |
[3-chloro-4-(propylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BClNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) |
Clave InChI |
TXXYHRWIMRLTSK-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)C)Cl)(O)O |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)NCCC)Cl)(O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
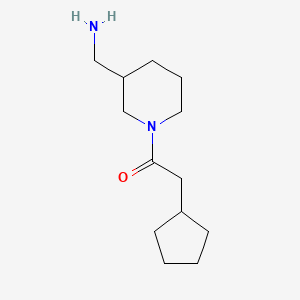
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
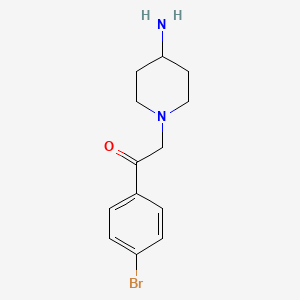
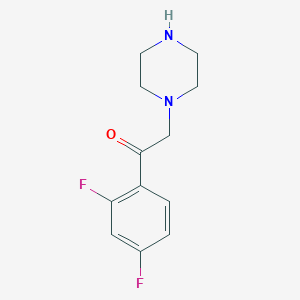
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)
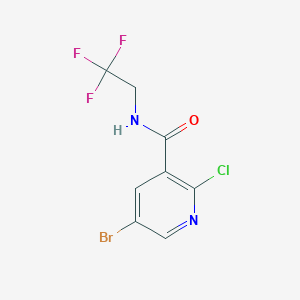
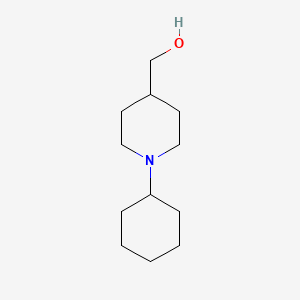
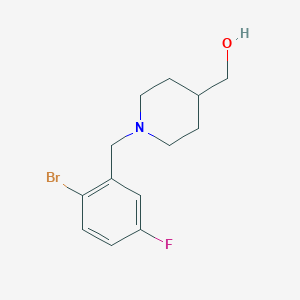
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)
